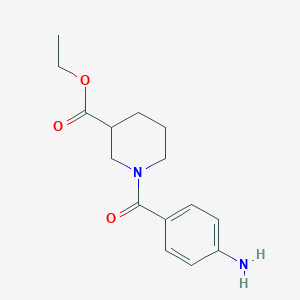

Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate

CAS No.: 1307909-16-5

Cat. No.: VC2705180

Molecular Formula: C15H20N2O3

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1307909-16-5 |

|---|---|

| Molecular Formula | C15H20N2O3 |

| Molecular Weight | 276.33 g/mol |

| IUPAC Name | ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate |

| Standard InChI | InChI=1S/C15H20N2O3/c1-2-20-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(16)8-6-11/h5-8,12H,2-4,9-10,16H2,1H3 |

| Standard InChI Key | IKQDRJWROSNQEJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)N |

| Canonical SMILES | CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)N |

Introduction

Chemical Identity and Basic Information

Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate is a piperidine derivative with amino and ester functional groups. Its basic chemical identity parameters are summarized in Table 1.

Table 1: Chemical Identity Parameters of Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate

| Parameter | Information |

|---|---|

| Chemical Name | Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate |

| CAS Number | 1307909-16-5 |

| Molecular Formula | C₁₅H₂₀N₂O₃ |

| Molecular Weight | 276.33 g/mol |

| IUPAC Name | Ethyl 1-[(4-aminophenyl)carbonyl]piperidine-3-carboxylate |

The compound belongs to the class of piperidine derivatives that contain a central piperidine ring with functional group substitutions. Specifically, it features an ethyl carboxylate group at the 3-position of the piperidine ring and a 4-aminobenzoyl group attached to the nitrogen atom at position 1 . This structural arrangement contributes to its unique chemical properties and potential biological activities.

Structural Characteristics

Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate possesses a complex structure that combines several functional groups. The structural components can be described as follows:

-

A six-membered piperidine ring serving as the core structure

-

An ethyl carboxylate group (COOEt) attached at the 3-position of the piperidine ring

-

A 4-aminobenzoyl group linked to the nitrogen atom at position 1 of the piperidine ring

-

A primary amino group (-NH₂) at the para position of the benzoyl phenyl ring

The spatial arrangement of these groups contributes to the compound's three-dimensional structure and influences its chemical reactivity, physical properties, and biological interactions. The presence of both basic (amino) and acidic (ester) functional groups makes this compound amphiphilic, potentially enhancing its solubility in various solvents and its ability to interact with biological targets .

Physical and Chemical Properties

The physical and chemical properties of Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate are crucial for understanding its behavior in different environments and applications. The available data on its properties are presented in Table 2.

Table 2: Physical and Chemical Properties of Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate

The compound's chemical reactivity is primarily determined by its functional groups. The amino group on the phenyl ring can participate in nucleophilic reactions and can be derivatized through various transformations such as acylation, alkylation, or conversion to other nitrogen-containing functional groups. The ester group can undergo hydrolysis, transesterification, and reduction reactions, providing routes for further modification of the molecule .

Analytical Characterization

The characterization of Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate typically involves various analytical techniques to confirm its structure and purity. Table 3 summarizes the standard analytical methods applicable to this compound.

Table 3: Analytical Methods for Characterization of Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate

| Analytical Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation through ¹H and ¹³C NMR |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern analysis |

| Infrared Spectroscopy (IR) | Identification of functional groups (C=O, N-H, C-O) |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and separation from related substances |

| Elemental Analysis | Confirmation of elemental composition (C, H, N, O percentages) |

In particular, ¹H NMR spectroscopy would show characteristic signals for the aromatic protons of the 4-aminobenzoyl group, the piperidine ring protons, and the ethyl ester group. Mass spectrometry would typically show a molecular ion peak at m/z 277 [M+H]⁺, corresponding to the protonated form of the molecule .

Structural Comparison with Related Compounds

Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate is structurally related to several other compounds that differ in the position of substituents or the nature of the functional groups. Table 4 presents a comparison with some of these related compounds.

Table 4: Comparison of Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate with Related Compounds

| Compound | CAS Number | Key Structural Differences | Molecular Weight (g/mol) |

|---|---|---|---|

| Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate | 1307909-16-5 | Reference compound | 276.33 |

| Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate | 1039329-88-8 | Carboxylate group at position 4 instead of 3 | 276.33 |

| Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate | 310454-55-8 | Fluoro group instead of amino group | 279.31 |

| Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate | 306937-22-4 | Aminobenzyl instead of aminobenzoyl group; carboxylate at position 4 | 262.35 |

These structural differences, though subtle, can significantly affect the compounds' physical properties, chemical reactivity, and biological activity. For instance, the position of the carboxylate group (3 versus 4) on the piperidine ring can influence the conformation of the molecule and its interactions with biological targets .

The presence of a benzoyl group (with a carbonyl linking the phenyl ring) versus a benzyl group (without the carbonyl) alters the electronic distribution and flexibility of the molecule, potentially affecting its binding properties to receptors or enzymes .

Reaction Chemistry and Stability

Understanding the reaction chemistry of Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate is important for predicting its behavior in different chemical environments and for developing derivatization strategies for structure-activity relationship studies.

The compound contains several reactive functional groups that can undergo various transformations:

-

The primary amine group can participate in:

-

Acylation reactions to form amides

-

Reductive amination with aldehydes or ketones

-

Diazotization followed by various transformations (Sandmeyer reactions, etc.)

-

-

The ethyl ester group can undergo:

-

Hydrolysis to form the corresponding carboxylic acid

-

Transesterification with other alcohols

-

Reduction to form alcohols or aldehydes

-

-

The amide bond linking the benzoyl group to the piperidine nitrogen can potentially be cleaved under strongly acidic or basic conditions.

Studies on related ethyl piperidine carboxylates have shown that these compounds can undergo elimination reactions in the gas phase through a concerted six-membered cyclic transition state mechanism, forming the corresponding carboxylic acids and ethylene . This suggests that Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate might exhibit similar thermal decomposition behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume